molecular formula C7H5F2NO B15325312 2-Amino-3,6-difluorobenzaldehyde

2-Amino-3,6-difluorobenzaldehyde

Katalognummer: B15325312
Molekulargewicht: 157.12 g/mol
InChI-Schlüssel: IUSDSMNZVPDTMB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It features a benzene ring substituted with amino, aldehyde, and two fluorine groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluorobenzaldehyde typically involves multi-step reactions. One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent amination . The reaction conditions often require low temperatures and the use of specific solvents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3,6-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Wissenschaftliche Forschungsanwendungen

2-Amino-3,6-difluorobenzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2-Amino-3,6-difluorobenzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various condensation and nucleophilic addition reactions. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Amino-3,6-difluorobenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of amino, aldehyde, and fluorine groups makes it a versatile compound in various chemical reactions and applications.

Eigenschaften

Molekularformel

C7H5F2NO

Molekulargewicht

157.12 g/mol

IUPAC-Name

2-amino-3,6-difluorobenzaldehyde

InChI

InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2

InChI-Schlüssel

IUSDSMNZVPDTMB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)C=O)N)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.